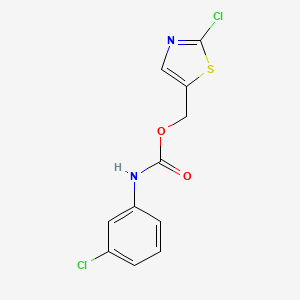

(2-氯-1,3-噻唑-5-基)甲基 N-(3-氯苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

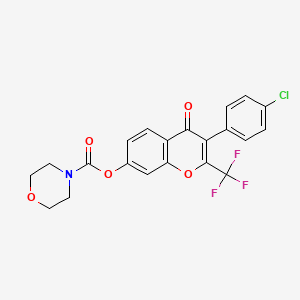

“(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . Thiazoles, which are a part of this compound, have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including “(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. They have been found to be effective against a variety of bacterial strains. For instance, certain thiazole compounds have shown inhibitory activity comparable to that of standard drugs like vancomycin . This suggests that our compound could potentially be developed into a new class of antimicrobial agents.

Anticancer and Cytotoxic Activity

Thiazoles have been reported to possess antitumor and cytotoxic activities. Some derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer . Research into the anticancer potential of “(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate” could lead to the development of novel cancer therapies.

Anti-Inflammatory and Analgesic Activity

The anti-inflammatory and analgesic activities of thiazole derivatives are well-documented. They can be designed to act as pain relievers and to reduce inflammation, making them valuable in the treatment of conditions like arthritis .

Neuroprotective Applications

Thiazoles are also known for their neuroprotective properties. They play a role in the synthesis of neurotransmitters and are involved in the normal functioning of the nervous system. This makes them candidates for treating neurological disorders .

Antiviral and Antiretroviral Activity

With the ongoing need for effective antiviral agents, thiazole derivatives have been explored for their potential in this area. Compounds like Ritonavir, an antiretroviral drug, contain thiazole structures, indicating that our compound may have applications in treating viral infections .

Agricultural Applications

Thiazole compounds are used in agriculture as fungicides and biocides. Their ability to protect crops from fungal infections and pests makes them an important tool for farmers .

Industrial Applications

In the industrial sector, thiazoles serve as chemical reaction accelerators and are involved in the vulcanization of rubber. They are also used in the synthesis of dyes and pigments, which are essential in various manufacturing processes .

Photographic Sensitizers

Thiazole derivatives are utilized as photographic sensitizers due to their unique light-absorbing properties. They play a crucial role in the photographic industry by improving the quality and stability of photographic materials .

属性

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(4-7)15-11(16)17-6-9-5-14-10(13)18-9/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDDSUWBPXWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)